AM 114 is a proteasome inhibitor. It is an inhibitor of chymotrypsin-like activity of the 20S proteasome. Also, AM-114 displays anticancer activity, inhibits cell growth in human colon cancer HCT116 p53+/+ cells.
Related Compounds
Aspirin
Compound Description: Aspirin, also known as acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed for its analgesic, antipyretic, and anti-inflammatory properties. []
Relevance: While Aspirin does not share structural similarities with 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one, it was used as a reference compound in a study comparing their effects on apoptosis and proinflammatory cytokine release in interleukin-1-beta (IL-1-beta) stimulated THP-1 derived macrophages. The study revealed that 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one was significantly more effective than Aspirin in inducing apoptosis and suppressing proinflammatory cytokines in this context. []
Compound Description: This compound, a chalcone derivative, has shown potent anticancer activity attributed to its proteasome inhibition in human colon cancer cell lines. []
Relevance: 3,5-Bis(4-boronic acid benzylidene)-1-methylpiperidin-4-one is structurally identical to 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one. The difference in name appears to stem from varied placement of hyphens and brackets, potentially reflecting different naming conventions used in the literature. []
Compound Description: Compound 5, an asymmetric 3,5-bis(arylidene)piperidin-4-one (BAP) derivative, was synthesized through Claisen-Schmidt condensation. Its structure is characterized by two arylidene rings, each with an E stereochemistry of the olefinic double bonds, making it an E,E isomer. This compound can form one-dimensional chains through intermolecular hydrogen bonds. []
Relevance: Compound 5 shares the core piperidin-4-one structure with 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one. Both compounds belong to the BAPs family, known for their antitumor activity attributed to their double α,β-unsaturated ketone structural characteristics. The key distinction lies in the substituents on the benzylidene rings. While 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one has boronic acid groups at the para position of both benzylidene rings, Compound 5 possesses a tert-butyl group at the para position of one benzylidene ring and a fluorine atom at the para position of the other. []
Compound Description: Compound 6, synthesized via Claisen-Schmidt condensation, represents another asymmetric BAP derivative. Similar to Compound 5, it exists as an E,E isomer with both arylidene rings exhibiting E stereochemistry of the olefinic double bonds. Unlike Compound 5, Compound 6 forms a two-dimensional network through intermolecular hydrogen bonds. []
Compound Description: Synthesized using Claisen-Schmidt condensation, Compound 12 is an asymmetric BAP derivative existing as an E,E isomer. Similar to Compounds 5 and 6, its arylidene rings exhibit E stereochemistry of the olefinic double bonds. Compound 12 forms one-dimensional chains via intermolecular hydrogen bonds, similar to Compound 5. []
Compound Description: BBP is a novel synthetic curcumin analog that has shown strong immunosuppressive effects in both in vitro and in vivo settings. Research suggests that BBP formulated as PLGA-b-PEG nanoparticles demonstrates significantly enhanced immunosuppressive effects compared to its unencapsulated form. [, ]
Relevance: Structurally, BBP closely resembles 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one, sharing the central 1-methylpiperidin-4-one core and two benzylidene substituents at the 3 and 5 positions. The primary difference lies in the substituents attached to the benzylidene rings. While 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one has boronic acid groups at the para position of each benzylidene ring, BBP possesses diethoxymethyl groups at the same positions. This difference in substituents might contribute to the distinct biological activities observed for these two compounds. []
RA-1
Compound Description: RA-1 is a lead compound in a series of 1,3-diphenylpropen-1-one (chalcone) based derivatives designed as proteasome inhibitors. It displays improved antiproliferative and proapoptotic properties in human papillomavirus (HPV) positive cervical cancer cells compared to earlier chalcone-based proteasome inhibitors, including those with boronic acid moieties. []
Relevance: Although the specific structure of RA-1 is not provided in the abstract, it is stated to be a 1,3-diphenylpropen-1-one (chalcone) derivative lacking the boronic acid moieties found in 3,5-bis(4-boronic acid benzylidene)-1-methylpiperidin-4-one. Both compounds share the fundamental chalcone backbone, suggesting a close structural relationship. The absence of boronic acid groups in RA-1 and the presence of various amino acid substitutions on the amino group of the 4-piperidone differentiate it from 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one. These structural variations are likely responsible for the observed differences in their biological activity and target specificity. []
Compound Description: This compound, with the molecular formula C24H21F6NO3, is characterized by its crystal structure, which has been determined through X-ray crystallography. It belongs to the monoclinic crystal system, specifically the P21/c space group. The crystallographic parameters are provided, including unit cell dimensions and angles. []
Relevance: This compound shares the core structure of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one, with both featuring a 1-methylpiperidin-4-one ring substituted at the 3 and 5 positions with benzylidene groups. The distinction lies in the substituents on the benzylidene rings. While 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one possesses boronic acid groups, this compound has methoxy and trifluoromethyl groups at the para and ortho positions, respectively. Despite these differences, the shared core structure suggests a close structural relationship and potential for overlapping chemical properties. []
Compound Description: This compound, also with the molecular formula C24H21F6NO3, is structurally similar to the previous compound but exhibits differences in its crystal structure. Belonging to the monoclinic crystal system and P21/c space group, it has distinct unit cell dimensions and angles compared to its isomer. []
Relevance: Like the previous compound, this molecule shares the core structure of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one. It is differentiated by the presence of methoxy and trifluoromethyl groups on the benzylidene rings instead of boronic acid groups. The structural similarity suggests a potential for shared chemical properties, despite variations in their crystallographic arrangements. []
Compound Description: This refers to a series of compounds synthesized from piperidin-4-one hydrochloride. Each analogue features a 1-ethylpiperidin-4-one core with varying substituents on the benzylidene rings at the 3 and 5 positions. These compounds were evaluated for their anticancer and antioxidant activities. []
Compound Description: This describes a class of compounds characterized by a piperidin-4-one ring substituted at the 3 and 5 positions with benzylidene groups and at the nitrogen atom with a 3-(2-hydroxyethylthio)propanoyl group. These compounds exhibit potent tumor-selective cytotoxicity, inducing DNA fragmentation and caspase-3 activation in HL-60 cells. []
AMV-146, KI-VI-58 and KI-VI-55
Compound Description: These compounds are candidate proteasome inhibitors designed to prevent E6-mediated degradation of p53 and other cellular proteins, particularly in HPV-transformed cells. They exhibit potent in vitro killing activity against HeLa and CaSki cervical cancer cells. []
Relevance: While the specific structures of AMV-146, KI-VI-58, and KI-VI-55 are not disclosed in the abstract, they are described as modifications of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one, aiming to develop more potent second-generation proteasome inhibitors. The abstract mentions attaching various peptides to target different proteolytic activities of the proteasome, suggesting these compounds likely retain the core chalcone structure of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one while incorporating structural modifications to enhance their activity and specificity. []
Overview
AM 114, also known as a derivative of the oxapenem class of antibiotics, is a compound noted for its potential in treating bacterial infections. This compound is part of a broader family of beta-lactam antibiotics, which are characterized by their ability to interfere with bacterial cell wall synthesis. The specific structure and properties of AM 114 make it an interesting subject for research in medicinal chemistry and pharmacology.
Source
AM 114 was initially developed as part of research into new antibiotics to combat resistant strains of bacteria. Its synthesis and characterization have been documented in various scientific studies, particularly those focusing on the oxapenem class, which includes compounds like AM 112 and AM 115.
Classification
AM 114 belongs to the class of beta-lactam antibiotics, specifically categorized under oxapenems. This classification is significant due to the structural similarities these compounds share with penicillins and cephalosporins, which are well-known for their antibacterial properties.
Synthesis Analysis
Methods
The synthesis of AM 114 involves several key steps that utilize various chemical reactions to construct its molecular framework. One common method includes the formation of the oxapenem core through cyclization reactions involving appropriate precursors.
Technical Details
Starting Materials: The synthesis typically begins with a substituted phenyl or heterocyclic compound.
Cyclization Reaction: This step often involves the reaction of an acyl chloride with a suitable amine under controlled conditions to form the beta-lactam ring.
Purification: After synthesis, compounds are usually purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis
Structure
The molecular structure of AM 114 features a beta-lactam ring fused with a five-membered ring containing a sulfur atom, characteristic of oxapenems. The precise arrangement of atoms contributes to its biological activity.
Data
Molecular Formula: C₁₃H₁₃N₃O₄S
Molecular Weight: Approximately 301.33 g/mol
Nuclear Magnetic Resonance (NMR): Spectroscopic data confirms the structural integrity and purity of synthesized AM 114.
Chemical Reactions Analysis
Reactions
AM 114 undergoes various chemical reactions typical for beta-lactams, including hydrolysis and acylation. These reactions are crucial for understanding its stability and reactivity in biological systems.
Technical Details
Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, which can lead to loss of antibacterial activity.
Acylation: AM 114 can react with different acyl groups, potentially altering its spectrum of activity against various bacterial strains.
Mechanism of Action
Process
AM 114 exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.
Data
Inhibition Constant (Ki): Studies indicate that AM 114 has a low Ki value against certain PBPs, suggesting strong binding affinity.
Bactericidal Activity: In vitro tests demonstrate significant bactericidal activity against both Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Chemical Properties
Stability: Exhibits stability in serum under physiological conditions but may degrade in acidic environments.
Melting Point: Characteristic melting point observed around 150-155 °C, indicating thermal stability suitable for storage.
Applications
Scientific Uses
AM 114 is primarily investigated for its potential as an antibiotic in clinical settings. Its efficacy against resistant bacterial strains makes it a candidate for further development in antibiotic therapy. Research continues into optimizing its structure to enhance potency and reduce side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alvimopan is a peptide. Alvimopan is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period. Alvimopan anhydrous is an Opioid Antagonist. The mechanism of action of alvimopan anhydrous is as an Opioid Antagonist. Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone.
ALW-II-41-27 is a multi-kinase inhibitor that inhibits EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in tyrosine kinase-transformed Ba/F3 cells (EC50s = <500 nM). ALW-II-41-27 also inhibits DDR2 and Src (IC50s = 51 and 14 nM, respectively) as well as wild-type and mutant RET kinases (IC50s = 24.7, 94.2, and 15.8 nM for wild-type, RETV804L, and RETV804M, respectively). It reduces growth of NCI-H2286 and HCC-366 cancer cells (GI50s = 0.51 and 0.65 μM, respectively) and RAT1 cells transformed by RETC634R or RETM918T (IC50s = 44 and 56 nM, respectively). ALW-II-41-27 also inhibits growth of MDA-MB-231 breast cancer cells in a concentration-dependent manner and inhibits tumor growth in vivo in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer (TNBC). ALW-II-41-27 is a Eph receptor tyrosine kinase inhibitor. pharmacologic inhibition of EPHA2 by the small-molecule inhibitor ALW-II-41-27 decreased both survival and proliferation of erlotinib-resistant tumor cells and inhibited tumor growth in vivo. ALW-II-41-27 was also effective in decreasing viability of cells with acquired resistance to the third-generation EGFR TKI AZD9291. Collectively, these data define a role for EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer and indicate that EPHA2 may serve as a useful therapeutic target in TKI-resistant tumors.